2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridine Moiety: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Attachment of the Trimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This final step might involve the reaction of the quinoline derivative with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the quinoline or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide could have several applications:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: As a probe to study biological pathways and interactions.
Material Science: Possible applications in organic electronics or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular docking studies and biochemical assays would be needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)quinoline-4-carboxamide: Lacks the trimethoxyphenyl group.
N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide: Lacks the pyridine moiety.
2-(pyridin-2-yl)-N-phenylquinoline-4-carboxamide: Lacks the methoxy groups.
Uniqueness
The presence of both the pyridine and trimethoxyphenyl groups in 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide might confer unique biological activities and chemical properties, making it a valuable compound for further study.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-29-21-12-15(13-22(30-2)23(21)31-3)26-24(28)17-14-20(19-10-6-7-11-25-19)27-18-9-5-4-8-16(17)18/h4-14H,1-3H3,(H,26,28) |
InChI Key |
RFLBTWICIQFQEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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